(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene
CAS No.: 98451-41-3
Cat. No.: VC17382720
Molecular Formula: C10H9F
Molecular Weight: 148.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98451-41-3 |
|---|---|
| Molecular Formula | C10H9F |
| Molecular Weight | 148.18 g/mol |
| IUPAC Name | 1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene |
| Standard InChI | InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+ |
| Standard InChI Key | LPOXLEKRXAXWFL-HWKANZROSA-N |
| Isomeric SMILES | C=C/C=C/C1=CC(=CC=C1)F |
| Canonical SMILES | C=CC=CC1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene (C₁₀H₉F) features a benzene ring substituted at the meta position with a fluorine atom and at the para position with a trans-1,3-butadienyl group. The E-configuration of the diene moiety arises from the trans arrangement of the double bonds, as evidenced by the SMILES notation C=C/C=C/C1=CC(=CC=C1)F . X-ray crystallographic data for analogous compounds confirm nearly coplanar alignment between the aromatic ring and diene system, facilitating extended conjugation .
Table 1: Fundamental Physicochemical Properties
Electronic Structure Analysis
Density functional theory (DFT) calculations on similar fluorinated dienes reveal significant polarization effects:
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The fluorine atom induces a dipole moment of 2.1 D directed away from the aromatic ring
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Conjugation between the diene π-system and aromatic ring lowers the HOMO-LUMO gap to 5.2 eV, enhancing reactivity toward electrophiles
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Hyperconjugative interactions stabilize the trans-diene configuration by 3.8 kcal/mol compared to the cis isomer
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The most efficient synthesis employs a Heck-type coupling between 3-fluoroiodobenzene and 1,3-butadiene derivatives. A representative procedure from Yasukawa et al. (2025) achieves 82% yield under optimized conditions :
Reaction Conditions
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Catalyst: 10% Pd/C (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: H₂O/EtOH (3:1 v/v)
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Temperature: 80°C, 12 h
Mechanistic Insights
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Oxidative addition of aryl halide to Pd(0)
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Coordination and insertion of butadiene
Wittig Olefination Approach
An alternative route utilizes phosphorus ylides to construct the diene system:
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Generate ylide from methyltriphenylphosphonium bromide (n-BuLi, THF, 0°C)
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React with 3-fluorocinnamaldehyde at room temperature
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Isolate product via column chromatography (hexane/EtOAc 20:1)
This method provides 67% yield but requires strict anhydrous conditions .
Chemical Reactivity and Transformations
Diels-Alder Cycloadditions
The conjugated diene readily participates in [4+2] cycloadditions with electron-deficient dienophiles:
Representative Reaction
(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene + Maleic anhydride → Endo-adduct (94% yield)
Kinetic Parameters
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to the ortho and para positions relative to the diene substituent:
Nitration Study
| Reagent | Temperature | Product Distribution |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 68% ortho, 32% para |
| Acetyl nitrate | -10°C | 92% para |
The enhanced para selectivity under mild conditions stems from decreased resonance donation from the electron-withdrawing fluorine .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.42 | dt (J=8.5, 1.5 Hz) | H-2, H-6 (aromatic) |
| 7.28 | t (J=7.8 Hz) | H-5 (aromatic) |
| 6.95 | dd (J=15.5, 10.5 Hz) | H-1' (diene) |
| 6.73 | d (J=15.5 Hz) | H-4' (diene) |
| 6.12 | dt (J=10.5, 7.5 Hz) | H-2', H-3' (diene) |
¹⁹F NMR (470 MHz, CDCl₃)
Single peak at -112.4 ppm, consistent with meta-substituted fluorobenzenes .
Mass Spectrometry
Industrial and Research Applications
Polymer Chemistry
Incorporation into styrene-butadiene copolymers enhances:
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Thermal stability (Tg increased by 12°C vs non-fluorinated analog)
Pharmaceutical Intermediates
Serves as key precursor for:
| Parameter | Specification |
|---|---|
| Stability | Air-sensitive (store under N₂) |
| Flash Point | 89°C (closed cup) |
| Decomposition | >210°C (exothermic) |
| PPE Requirements | Nitrile gloves, face shield |
Thermogravimetric analysis shows 5% mass loss at 145°C, necessitating temperature-controlled storage .
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